3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-27-16-5-7-17(8-6-16)29(25,26)24-13-11-23(12-14-24)20-10-9-18(21-22-20)19-4-3-15-28-19/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXIFFIPKOMPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine (CAS Number: 946274-66-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structure incorporates a piperazine ring, a furan moiety, and a sulfonamide group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.5 g/mol. The compound features a sulfonamide functional group, which is known for its broad spectrum of biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₄S |
| Molecular Weight | 414.5 g/mol |
| CAS Number | 946274-66-4 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often exhibit enzyme inhibitory properties. For instance, they may inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurological disorders and managing urea levels in the body, respectively .
- Antibacterial Activity : The compound has demonstrated antibacterial properties against various strains, indicating potential as a therapeutic agent in treating infections .
- Anticancer Potential : Similar compounds have shown promise in cancer chemotherapy through mechanisms involving apoptosis induction and cell cycle arrest .
Antibacterial Activity
In one study, derivatives similar to this compound were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with IC₅₀ values ranging from 0.63 µM to 2.14 µM compared to standard antibiotics .
Enzyme Inhibition Studies
The compound was also evaluated for its inhibitory effects on AChE and urease. The results showed that it effectively inhibited both enzymes, with IC₅₀ values indicating strong potential as a therapeutic agent for conditions like Alzheimer's disease and urolithiasis .
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the synthesis of pyridazine derivatives, including the target compound. The findings suggested that these derivatives could induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
- Study on Antibacterial Efficacy : Another research project evaluated the antibacterial efficacy of sulfonamide derivatives against resistant bacterial strains. The study highlighted that the target compound showed superior activity compared to existing antibiotics, suggesting its potential as a new therapeutic candidate in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Sulfonyl Group
a) 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021031-42-4)
- Structural Difference : The sulfonyl group is substituted with 2,4-dimethylphenyl instead of 4-ethoxybenzene.
- The molecular weight (398.5 g/mol) is slightly lower than the target compound due to the absence of an oxygen atom in the substituent .
b) 3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Structural Difference : A 3-chlorophenylsulfonyl group replaces the 4-ethoxybenzenesulfonyl group.
- The molecular weight (418.9 g/mol) is higher due to the chlorine atom and pyrazole substituent .
Variations in the Pyridazine Substituent
a) 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Derivatives
- Structural Difference: A pyridazinone core (dihydro-pyridazine) replaces pyridazine, and the 6-position is substituted with fluorophenylpiperazine.
- Impact: The ketone in pyridazinone increases polarity, affecting solubility. Fluorine enhances metabolic stability via reduced cytochrome P450 oxidation .
b) 3-(4-Fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine (CAS 1018167-21-9)
- Structural Difference : A 4-fluorophenyl group at position 3 and a 4-methoxyphenylpiperazine at position 4.
Core Heterocycle Modifications
a) 6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1060308-83-9)
- Structural Difference : A triazolo[4,3-b]pyridazine core replaces pyridazine, and the sulfonyl group is substituted with 5-ethylthiophene.
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
Preparation Methods
Pyridazine Core Formation
Pyridazine rings are typically synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. For Intermediate A, the following steps are employed:
-
Hydrazine Condensation :
-
Chlorination and Amidation :
Table 1: Optimization of Pyridazine Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 h | 65 | 92 |
| Chlorination (POCl₃) | Toluene, 110°C, 6 h | 78 | 89 |
| Amination (NH₃) | MeOH, 25°C, 24 h | 82 | 95 |
| Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Furan-2-ylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 90 | 75 |
| Furan-2-ylboronic acid | PdCl₂(dppf) | Toluene/EtOH | 100 | 68 |
Synthesis of Intermediate B: 4-(4-Ethoxybenzenesulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine is sulfonylated using 4-ethoxybenzenesulfonyl chloride:
-
Reactants : Piperazine (2 eq), 4-ethoxybenzenesulfonyl chloride (1 eq).
-
Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
Key Considerations :
-
Temperature Control : Exothermic reaction; maintaining 0°C during sulfonyl chloride addition minimizes side products.
-
Base Selection : Et₃N outperforms NaHCO₃ in suppressing N,N-disulfonylation.
Final Coupling Reaction
Nucleophilic Aromatic Substitution (NAS)
Intermediate A (6-(furan-2-yl)pyridazine-3-amine) reacts with Intermediate B under NAS conditions:
-
Reactants : Intermediate A (1 eq), Intermediate B (1.2 eq).
-
Yield : 60–65% (Table 3).
Table 3: NAS Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 24 | 65 |
| Cs₂CO₃ | DMSO | 130 | 18 | 70 |
Transition-Metal Catalyzed Coupling
Alternative methods employ Buchwald-Hartwig amination:
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Yield : 75–80% (higher than NAS but requires inert atmosphere).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| NAS (K₂CO₃/DMF) | 65 | 95 | $ |
| Buchwald-Hartwig | 78 | 98 | $$$ |
The Buchwald-Hartwig method offers superior yields but requires expensive palladium catalysts. NAS remains cost-effective for large-scale synthesis.
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. How can the synthesis of 3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine be optimized for higher yield and purity?
- Methodological Answer : Multi-step synthesis typically involves (1) coupling the pyridazine core with a piperazine-sulfonyl intermediate and (2) introducing the furan-2-yl group via nucleophilic substitution or cross-coupling reactions. Key optimizations include:
- Temperature Control : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for efficient furan-2-yl incorporation .
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography using silica gel (ethyl acetate/hexane gradients) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃; furan protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 412.5 (C₂₀H₂₄N₆O₃S⁺) .
- FT-IR : Identify sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and furan (C-O-C at ~1010 cm⁻¹) groups .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., MAPK) or proteases using fluorogenic substrates .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors, given the piperazine moiety’s affinity for neurotransmitter targets .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
- Methodological Answer :
- Modify Substituents :
- Replace the ethoxy group with methyl or trifluoromethyl to assess steric/electronic effects on sulfonamide binding .
- Substitute furan with thiophene or pyrrole to evaluate heterocycle influence on receptor affinity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl group) .
- Validation : Compare IC₅₀ values in enzyme assays and logP measurements to correlate structural changes with activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 vs. CHO for receptor studies) and incubation times .
- Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid degradation masking true activity .
- Epistatic Effects : Use CRISPR/Cas9 to knock out putative off-target receptors and isolate primary mechanisms .
Q. What strategies are effective for in vivo pharmacokinetic profiling?
- Methodological Answer :
- ADME Studies :
- Absorption : Oral bioavailability via LC-MS/MS plasma analysis in rodents (Cₘₐₓ, Tₘₐₓ) .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in brain/liver .
- Metabolite Identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
